molecular formula C10H8F3NO2 B062993 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 175204-03-2

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No. B062993
M. Wt: 231.17 g/mol
InChI Key: FGPIHUUPWYOKIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile often involves the formation of benzonitriles from precursor chemicals through various chemical reactions. A practical method for the synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride has been described, showcasing the versatility of methods available for synthesizing such compounds (Kangani, Day, & Kelley, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile has been characterized using various spectroscopic techniques. For example, the spectroscopic (FT-IR, UV-vis), Fukui function, NLO, NBO, NPA, and tautomerism effect analysis of a related compound, (E)-2-[(2-hydroxy-6-methoxypyridin-4-yl)amino]benzonitrile, was thoroughly investigated, providing insights into the structural aspects of such molecules (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile and related compounds can be diverse. A study on the double anionic cycloaromatization initiated by methoxide addition provides an example of the chemical reactions such compounds can undergo, leading to the formation of various products (Wu, Lin, & Chen, 1999).

Physical Properties Analysis

The physical properties of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can be inferred from studies on similar compounds. The crystal structure, spectroscopic data, and thermal properties offer valuable information about the physical characteristics of such molecules. An example is the study on the crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile, which contributes to understanding the molecular packing and physical properties of related compounds (Erzunov et al., 2023).

Chemical Properties Analysis

The chemical properties of compounds like 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile are closely related to their functional groups and molecular structure. Studies on the reactivity, stability, and interactions of such compounds provide insights into their chemical behavior. For instance, the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile and its derivatives illustrates the potential chemical transformations and reactivity patterns of these molecules (Foster, Pincock, Pincock, & Thompson, 1998).

Scientific Research Applications

  • Photochemical Additions : Research by Foster et al. (1998) focused on the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile. They found that irradiation with 254-nm light leads to the formation of four addition products, demonstrating the chemical's reactivity under specific conditions (Foster, Pincock, Pincock, & Thompson, 1998).

  • Liquid Crystalline Behavior and Photophysical Properties : Ahipa et al. (2014) synthesized a series of luminescent benzonitriles with potential as mesogens. These compounds, including variations of 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, exhibited distinct liquid crystalline behavior and photophysical properties, useful in materials science (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

  • Synthesis of Benzonitriles : Kangani, Day, and Kelley (2008) described a method for synthesizing benzonitriles, including variations of the compound , using bis(2-methoxyethyl)aminosulfur trifluoride. This highlights its utility in synthetic chemistry (Kangani, Day, & Kelley, 2008).

  • Electrolyte Additive in Batteries : Huang et al. (2014) explored the use of a related compound, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive in high voltage lithium-ion batteries. This research suggests potential applications in energy storage technologies (Huang, Xing, Wang, Xu, Li, Xie, & Xia, 2014).

  • Dye Sensitized Solar Cells : Latini et al. (2014) studied benzonitrile-based electrolytes, including compounds similar to 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile, for use in dye-sensitized solar cells. This research indicates its relevance in renewable energy applications (Latini, Aldibaja, Cavallo, & Gozzi, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and may cause respiratory irritation . The precautionary statements are P261;P271;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-15-8-3-2-4-9(7(8)5-14)16-6-10(11,12)13/h2-4H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPIHUUPWYOKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379497
Record name 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile

CAS RN

175204-03-2
Record name 2-methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Gulick, TA Russo, LW Schultz, TC Umland… - 2012 - apps.dtic.mil
A. baumannii is a gram-negative bacillus GNB known to cause health-care associated infections. Recently, community-acquired infections, infections in wounded US service members, …
Number of citations: 2 apps.dtic.mil
AM Gulick - 2013 - Citeseer
A. baumannii is a gram-negative bacillus (GNB) known to cause health-care associated infections. Recently, community-acquired infections, infections in wounded US service members…
Number of citations: 2 citeseerx.ist.psu.edu

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